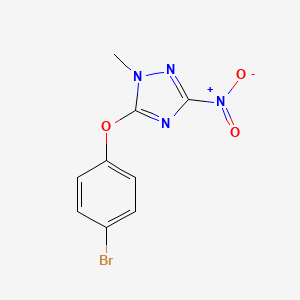
4-BROMOPHENYL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 1-methyl-3-nitro-1H-1,2,4-triazole can be synthesized by reacting methylhydrazine with nitroacetonitrile under acidic conditions.
Bromination: The bromophenyl group can be introduced through a bromination reaction. This involves the reaction of phenol with bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The final step involves the formation of the ether linkage. This can be achieved by reacting the bromophenyl derivative with the triazole compound in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine atom can be replaced with a hydroxyl group using sodium hydroxide.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, other nucleophiles.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in biochemical assays.
Medicine: Triazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents. They can inhibit the growth of various pathogens, making them candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl (1-methyl-1H-1,2,4-triazol-5-yl) ether: Lacks the nitro group, which may reduce its antimicrobial activity.
4-Bromophenyl (1-methyl-3-amino-1H-1,2,4-triazol-5-yl) ether: Contains an amino group instead of a nitro group, which may alter its reactivity and biological activity.
4-Bromophenyl (1-methyl-3-chloro-1H-1,2,4-triazol-5-yl) ether: Contains a chloro group instead of a nitro group, which may affect its chemical properties and applications.
Uniqueness
4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. The combination of the bromophenyl group and the triazole ring also contributes to its versatility in various applications.
Properties
IUPAC Name |
5-(4-bromophenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O3/c1-13-9(11-8(12-13)14(15)16)17-7-4-2-6(10)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVNMMOTPZPDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5735105.png)
![4-[3-(2-nitrophenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5735118.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5735122.png)
![N-(2-chlorophenyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5735134.png)
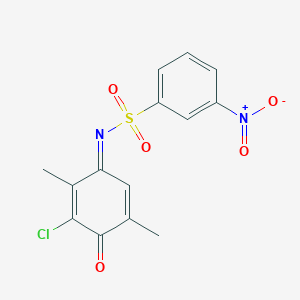
![N-[(2-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5735154.png)
![3-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5735176.png)
![1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5735183.png)
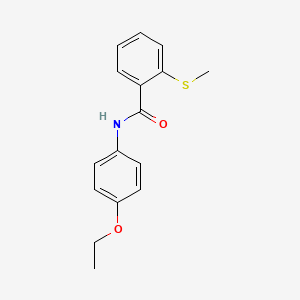
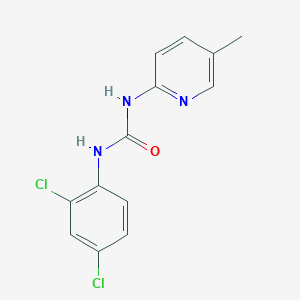
![N'-[(4-ethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5735202.png)
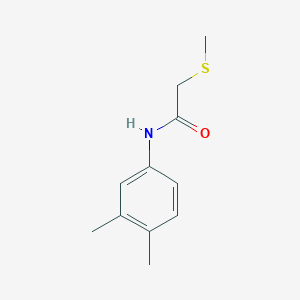
![2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5735211.png)
amino}phenol](/img/structure/B5735213.png)
